molecular formula C14H21Cl2N3O B6142082 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride CAS No. 1334147-09-9

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride

Cat. No.: B6142082
CAS No.: 1334147-09-9
M. Wt: 318.2 g/mol
InChI Key: DUGTUNDFHALGOT-UHFFFAOYSA-N
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Description

4-amino-N-{1-azabicyclo[222]octan-3-yl}benzamide dihydrochloride is a chemical compound with the molecular formula C14H21Cl2N3O It is known for its unique bicyclic structure, which includes a benzamide moiety and an azabicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the azabicyclo[2.2.2]octane core, which can be achieved through enantioselective construction methods . The benzamide moiety is then introduced through a series of reactions, including amination and acylation. The final product is obtained by combining the two key intermediates under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene and BenchChem provide large-scale synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[2.2.2]octane ring system is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride is unique due to its specific combination of a benzamide moiety and an azabicyclo[2.2.2]octane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.2ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;;/h1-4,10,13H,5-9,15H2,(H,16,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGTUNDFHALGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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